酢酸ナトリウム

概要

説明

ヒドロキシアセトンは、アセトールとしても知られており、化学式CH₃C(O)CH₂OHを持つ有機化合物です。これは、アセトンに第一級アルコール置換基が結合した最も単純なヒドロキシケトンです。 この無色の蒸留可能な液体は、甘い香りのために知られており、さまざまな化学反応や工業用途に使用されています .

科学的研究の応用

Hydroxyacetone has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in Mannich and aldol reactions.

Biology: Hydroxyacetone is used to study enzyme mechanisms and metabolic pathways.

Medicine: It is involved in the synthesis of imidazoles, which are potent antihypertensive agents.

Industry: Hydroxyacetone is used in the production of polyols, acrolein, dyes, and skin tanning agents.

作用機序

ヒドロキシアセトンの正確な作用機序は完全には解明されていませんが、酵素触媒作用を促進する補酵素として機能すると考えられています。これは、エネルギー、アミノ酸、その他の重要な分子の合成に関与しています。 さらに、ヒドロキシアセトンは、アドレナリンやコルチゾールなどのホルモンの産生と調節に関与しています .

6. 類似の化合物との比較

ヒドロキシアセトンは、その単純なヒドロキシケトン構造によってユニークです。類似の化合物には以下が含まれます。

アセトン: ヒドロキシアセトンに存在するヒドロキシ基がありません。

1,2-プロパンジオール: ヒドロキシアセトンの還元生成物です。

グリコールアルデヒド: 特定の反応によってヒドロキシアセトンを形成できるC₂-ヒドロキシカルボニル化合物です.

ヒドロキシアセトンは、さまざまな化学反応におけるその汎用性と、さまざまな分野におけるその幅広い用途によって際立っています。

生化学分析

Biochemical Properties

Sodium Diacetate plays a role in biochemical reactions, particularly in food preservation and flavoring. It has antimicrobial properties, which are attributed to its ability to lower the pH of the environment, inhibiting the growth of molds and bacteria . In the context of alfalfa silage, Sodium Diacetate has been shown to interact with various bacteria, influencing the fermentation process and aerobic stability .

Cellular Effects

Sodium Diacetate can influence cell function by altering the pH environment. For instance, in meat products, Sodium Diacetate can lower the pH on the surface, inhibiting the growth of molds and bacteria, including some major foodborne pathogens . It also has an impact on gene expression, as it can influence the microbial diversity in food products .

Molecular Mechanism

The mechanism of action of Sodium Diacetate is primarily through its acidity. As a salt of acetic acid, it dissociates in solution to form acetate, sodium, and hydrogen ions . This increases the concentration of hydrogen ions, thereby lowering the pH and creating an environment that is unfavorable for the growth of certain microorganisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Diacetate can change over time. For example, in a study on alfalfa silage, Sodium Diacetate was found to improve the aerobic stability of the silage over a period of 45 days of ensiling followed by 7 days of aerobic exposure .

Transport and Distribution

Sodium Diacetate, being a salt, is freely soluble in water Once in solution, it dissociates into sodium, acetate, and hydrogen ions, which can then be transported and distributed within cells and tissues

準備方法

合成経路と反応条件: ヒドロキシアセトンは、いくつかの方法によって合成できます。

グリセロールの脱水: これは、グリセロールが脱水されてヒドロキシアセトンが生成される一般的な工業的方法です.

ブロモアセトンの置換反応: 実験室では、ヒドロキシアセトンはブロモアセトンの置換反応によって合成できます.

1,2-プロパンジオールの気相脱水素: アルカリ土類酸化物を触媒として使用すると、1,2-プロパンジオールは気相脱水素されてヒドロキシアセトンを生成します.

工業生産方法: ヒドロキシアセトンの工業生産は、主にバイオディーゼル生産の副産物であるグリセロールの脱水に依存しています。 この方法は、その単純さと費用対効果のために好まれています .

化学反応の分析

ヒドロキシアセトンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシアセトンは、酢酸やギ酸などの化合物を生成するために酸化できます。

還元: 1,2-プロパンジオールを生成するために還元できます。

アルドール縮合: アルカリ性条件下で、ヒドロキシアセトンは急速にアルドール縮合を起こします.

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

アルカリ性条件: 水酸化ナトリウム、水酸化カリウム。

主な生成物:

酸化生成物: 酢酸、ギ酸。

還元生成物: 1,2-プロパンジオール。

アルドール縮合生成物: 反応条件に応じて、さまざまなアルドール生成物が得られます。

4. 科学研究における用途

ヒドロキシアセトンは、科学研究においてさまざまな用途があります。

類似化合物との比較

Hydroxyacetone is unique due to its simple hydroxy ketone structure. Similar compounds include:

Acetone: Lacks the hydroxy group present in hydroxyacetone.

1,2-Propanediol: A reduction product of hydroxyacetone.

Glycolaldehyde: A C₂-hydroxycarbonyl compound that can form hydroxyacetone through certain reactions.

Hydroxyacetone stands out due to its versatility in various chemical reactions and its wide range of applications in different fields.

生物活性

Sodium acetate, the sodium salt of acetic acid, is a compound with diverse biological activities across various fields, including microbiology, plant biology, and animal physiology. This article provides a comprehensive overview of the biological activities associated with sodium acetate, supported by data tables, case studies, and detailed research findings.

Sodium acetate exerts its biological effects primarily through several mechanisms:

- Cellular Stress Response : In Saccharomyces cerevisiae, sodium acetate triggers responses via the high-osmolarity glycerol (HOG) pathway and the Rim101 pathway. These pathways are crucial for managing osmotic stress and maintaining cellular integrity under conditions of acetic acid stress .

- Antibacterial Properties : Sodium acetate has demonstrated antibacterial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. A study reported the effectiveness of sodium acetate in inhibiting bacterial growth in a dose-dependent manner (Table 1) .

- Neutrophil Activation : Recent research indicates that sodium acetate enhances neutrophil extracellular trap (NET) formation via histone acetylation in HL-60 cells, suggesting a role in immune response modulation .

- Osmoprotection in Plants : Sodium acetate has been shown to alleviate salinity stress in oat plants (Avena sativa), enhancing growth parameters and photosynthetic activity under saline conditions .

- Nutritional Supplementation : In animal studies, dietary sodium acetate improved growth performance and intestinal health in rabbits by enhancing cecal microenvironment and stimulating epithelial cell proliferation through the Wnt/β-catenin pathway .

Antibacterial Activity

A study evaluated the antibacterial effects of sodium acetate compared to other agents like zinc oxide nanoparticles and vitamin C. The results are summarized in Table 1:

| Bacterial Strain | Sodium Acetate (mg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 0.5 | 20 |

| 1 | 23 | |

| 20 | 27 | |

| P. aeruginosa | 0.5 | 10 |

| 1 | 12 | |

| 20 | 25 |

Significance levels: P < 0.05 for all concentrations tested .

Immune Modulation

Sodium acetate was found to induce NETosis without increasing reactive oxygen species (ROS) production in neutrophil-like HL-60 cells. This effect was linked to increased histone acetylation, which is crucial for gene expression regulation during immune responses .

Plant Stress Alleviation

In a controlled study on oat plants subjected to NaCl-induced salinity stress, sodium acetate treatment resulted in:

- Increased root elongation

- Enhanced chlorophyll content

- Upregulation of antioxidant defense genes

These findings highlight the potential of sodium acetate as a natural agent for improving plant resilience against abiotic stress .

Animal Health Benefits

In a rabbit model, dietary supplementation with sodium acetate led to significant increases in serum glucose and total cholesterol levels while decreasing amylase and lipase levels. Transcriptome analysis revealed that sodium acetate influenced pathways related to cell cycle regulation and immune signaling .

特性

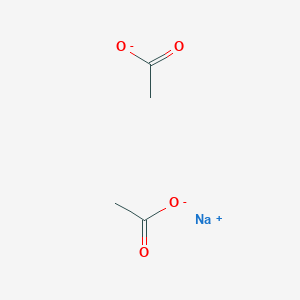

IUPAC Name |

disodium;diacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2Na/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGYRRGJRBEUFK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, hygroscopic crystalline solid with an acetic odour, White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline] | |

| Record name | SODIUM DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN WATER: 1 G/ML, Slightly soluble in alcohol; insoluble in ether | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1010 | |

| Record name | SODIUM DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, CRYSTALLINE SOLID | |

CAS No. |

126-96-5 | |

| Record name | SODIUM DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。